2-(4-Fluorophenyl)propan-2-amine hydrochloride

Lipophilicity Physicochemical Property Drug Design

For R&D teams engineering potent CB1, NPBWR1, or TRPM8 candidates, 2-(4-Fluorophenyl)propan-2-amine hydrochloride is a critical fluorinated synthon. Its para-fluoro substitution uniquely modulates lipophilicity (LogP ~2.72) and basicity, outperforming non-fluorinated or halogenated analogs in fine-tuning pharmacokinetic profiles without steric penalty. Procure this ≥95% pure intermediate to maintain SAR fidelity and secure a quantifiable ADME advantage in lead optimization. Standard B2B shipping. Order now.

Molecular Formula C9H13ClFN
Molecular Weight 189.66 g/mol
CAS No. 1216563-60-8
Cat. No. B1390210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenyl)propan-2-amine hydrochloride
CAS1216563-60-8
Molecular FormulaC9H13ClFN
Molecular Weight189.66 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=C(C=C1)F)N.Cl
InChIInChI=1S/C9H12FN.ClH/c1-9(2,11)7-3-5-8(10)6-4-7;/h3-6H,11H2,1-2H3;1H
InChIKeyNCSRKGARCQLHHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Fluorophenyl)propan-2-amine Hydrochloride (CAS 1216563-60-8): Technical and Procurement Baseline


2-(4-Fluorophenyl)propan-2-amine hydrochloride (CAS 1216563-60-8) is the hydrochloride salt of a para-fluoro substituted α,α-dimethylbenzylamine. It is a member of the phenylpropane class of organic compounds [1]. As a primary amine building block, it is typically supplied as a solid with a reported purity of ≥95% [2]. Its molecular formula is C9H13ClFN, and it has a molecular weight of 189.66 g/mol . The compound serves as a versatile synthetic intermediate, particularly valued for introducing a fluorinated tertiary alkylamine moiety into more complex molecular architectures .

Why 2-(4-Fluorophenyl)propan-2-amine Hydrochloride Cannot Be Arbitrarily Substituted


Substituting 2-(4-Fluorophenyl)propan-2-amine hydrochloride with an unsubstituted or differently halogenated α,α-dimethylbenzylamine analog is not a functionally equivalent procurement decision. The introduction of a single fluorine atom at the para position of the phenyl ring fundamentally alters the molecule's physicochemical profile . Fluorine's high electronegativity and small size create a unique electronic environment that impacts lipophilicity and basicity without introducing significant steric hindrance [1]. Compared to hydrogen, chlorine, or bromine analogs, the para-fluoro substituent confers distinct logP and pKa values, which are critical drivers of molecular recognition, membrane permeability, and metabolic stability in downstream applications . Therefore, selecting a non-fluorinated analog cannot replicate the specific property set required for applications targeting optimized pharmacokinetic or pharmacodynamic outcomes.

Quantitative Differentiation of 2-(4-Fluorophenyl)propan-2-amine Hydrochloride Against Key Analogs


Comparative Lipophilicity (LogP) Profile vs. Unsubstituted and Halogenated Analogs

The 2-(4-Fluorophenyl)propan-2-amine scaffold exhibits a specific lipophilicity profile, as quantified by its LogP, that differentiates it from its unsubstituted, chloro-, and bromo- analogs. The LogP value for the target compound is reported as 2.72 . This positions it as less lipophilic than the 4-chloro (LogP 3.23) [1] and 4-bromo (LogP 3.34) [2] analogs, but more lipophilic than the unsubstituted phenyl analog (XLogP3 1.59) [3].

Lipophilicity Physicochemical Property Drug Design

Reduced Basicity (pKa) Relative to the Unsubstituted Scaffold

Fluorine substitution at the para position of the phenyl ring reduces the basicity of the amine group. The pKa of the parent compound, 2-phenylpropan-2-amine, is experimentally determined to be 8.59 at 25°C [1]. While a direct experimental pKa for 2-(4-fluorophenyl)propan-2-amine is not found in primary literature, the electron-withdrawing inductive effect of fluorine is known to decrease the pKa of arylalkylamines [2].

Basicity Ionization State Pharmacokinetics

Validated Use as a Key Intermediate for Cannabinoid CB1 Receptor Agonists and NPBWR1 Antagonists

2-(4-Fluorophenyl)propan-2-amine is explicitly identified in multiple chemical databases as a useful synthetic intermediate for the preparation of potent cannabinoid CB1 receptor agonists and potent antagonists of the neuropeptide B/W receptor 1 (NPBWR1, also known as GPR7) [1]. This specific application is not commonly cited for the unsubstituted or other halogenated analogs, indicating a focused utility for the 4-fluoro derivative in these therapeutic areas.

Synthetic Intermediate Medicinal Chemistry CNS Research

Potential Application in TRPM8 Antagonist Synthesis for Pain Research

2-(4-Fluorophenyl)propan-2-amine hydrochloride is reported as a reagent used in the discovery of a selective TRPM8 antagonist with clinical efficacy in cold-related pain . TRPM8 is a cation channel implicated in nociception and is a target for neuropathic pain treatments [1]. While specific comparator data for other halogenated analogs is not available in this context, the compound's use in a known medicinal chemistry program targeting TRPM8 distinguishes it as a component of a successful research pathway.

Ion Channel Pain Research TRPM8

Optimal Application Scenarios for 2-(4-Fluorophenyl)propan-2-amine Hydrochloride Procurement


Medicinal Chemistry: Synthesis of CNS-Targeted Therapeutics

This compound is a key building block for research programs developing potent cannabinoid CB1 receptor agonists or antagonists of the NPBWR1 (GPR7) receptor . The specific 4-fluoro substitution pattern is validated in these pathways, making it a preferred procurement choice over non-fluorinated analogs for CNS drug discovery .

Ion Channel Research: Development of TRPM8 Modulators

The compound has a reported application as a reagent in the discovery of selective TRPM8 antagonists . Researchers focusing on pain pathways involving the TRPM8 channel should prioritize this specific fluorinated intermediate to maintain consistency with established structure-activity relationships in this area .

Physicochemical Property Optimization in Lead Development

When a lead optimization program requires fine-tuning of lipophilicity and basicity without significant steric perturbation, this compound offers a distinct advantage. Its LogP of 2.72 and reduced basicity compared to the unsubstituted phenyl analog [1] provide a quantifiable shift in properties that can improve ADME profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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